Lipophilicity Shift Relative to the Non‑Fluorinated Bis‑Azetidine Analog
Fluorination markedly alters lipophilicity. Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone has a computed XLogP3 of –0.5. [1] The direct non‑fluorinated analog—azetidin-1-yl(azetidin-3-yl)methanone (free base)—is significantly more polar with a measured LogP of –1.17. This ΔLogP of +0.67 log units translates to a 4.7‑fold increase in partition coefficient, moving the compound into the optimal lipophilicity range for CNS drug discovery (LogP ≈ –0.5 to +3).
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –0.5 (computed, Kuujia) [1] |
| Comparator Or Baseline | Azetidin-1-yl(azetidin-3-yl)methanone (free base): LogP = –1.17 (measured, Fluorochem) |
| Quantified Difference | ΔLogP = +0.67 (factor 4.7× more lipophilic) |
| Conditions | Computed (XLogP3) vs. experimental LogP; values referenced to free-base form. |
Why This Matters
A LogP shift of this magnitude is sufficient to re-classify a compound from ‘low permeability risk’ to ‘CNS‑accessible’, directly influencing the selection of a building block for brain‑penetrant vs. peripherally‑restricted programs.
- [1] Kuujia Product Page. Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone – CAS 1681019-86-2. XLogP3 = –0.5. Kuujia.com. View Source
